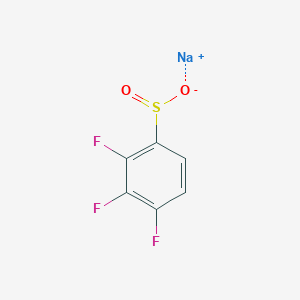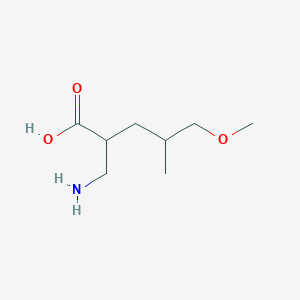![molecular formula C9H18N2O2 B13203652 methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
methyl N-[(4-aminocyclohexyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-[(4-aminocyclohexyl)methyl]carbamate is a chemical compound with the molecular formula C9H18N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a methyl group and a 4-aminocyclohexylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-aminocyclohexyl)methyl]carbamate typically involves the reaction of 4-aminocyclohexylmethanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows:
[ \text{4-aminocyclohexylmethanol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl N-[(4-aminocyclohexyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
科学的研究の応用
Methyl N-[(4-aminocyclohexyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl N-[(4-aminocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
類似化合物との比較
Methyl N-[(4-aminocyclohexyl)methyl]carbamate can be compared with other carbamate derivatives, such as:
- Ethyl N-[(4-aminocyclohexyl)methyl]carbamate
- Propyl N-[(4-aminocyclohexyl)methyl]carbamate
These compounds share similar structural features but differ in the length of the alkyl chain attached to the carbamate group. The unique properties of this compound, such as its specific reactivity and biological activity, distinguish it from other carbamate derivatives.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
methyl N-[(4-aminocyclohexyl)methyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)11-6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
InChIキー |
SVGVNNYDDPOGOH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
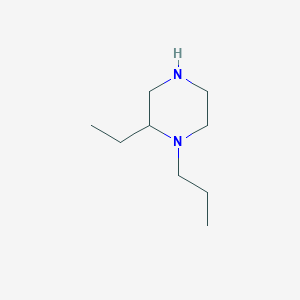

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
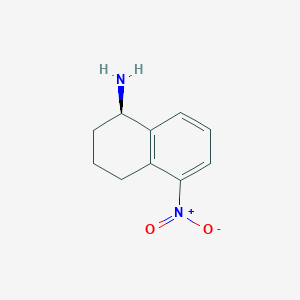
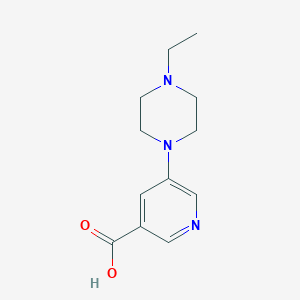
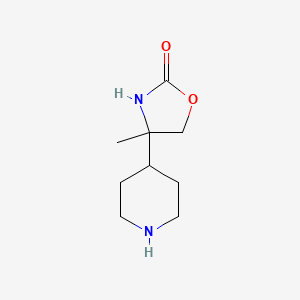
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
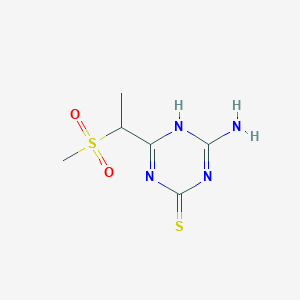
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)

